

# Application Note & Synthesis Protocol: 2-chloro-N-cyclohexylnicotinamide

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## Compound of Interest

Compound Name: 2-chloro-N-cyclohexylnicotinamide

Cat. No.: B1598251

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## Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **2-chloro-N-cyclohexylnicotinamide**, a valuable nicotinamide derivative for research in medicinal chemistry and drug development. The synthesis commences with the activation of 2-chloronicotinic acid to its corresponding acyl chloride, 2-chloronicotinoyl chloride, using thionyl chloride. The subsequent nucleophilic acyl substitution with cyclohexylamine yields the target amide. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, characterization data, and essential safety precautions. The protocol is structured to ensure reproducibility and high purity of the final compound.

## Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous bioactive compounds and coenzymes. The strategic modification of the nicotinamide framework is a cornerstone of drug design. The title compound, **2-chloro-N-cyclohexylnicotinamide**, combines two key structural features of interest: a 2-chloro-substituted pyridine ring and an N-cyclohexyl amide group.

The chlorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring and can serve as a handle for further functionalization via nucleophilic aromatic substitution.<sup>[1][2]</sup> The N-cyclohexyl group introduces a significant lipophilic and steric component, which can enhance membrane permeability and influence binding affinity to

biological targets.[1] As such, **2-chloro-N-cyclohexylnicotinamide** (CAS 57841-70-0) is an important building block for creating diverse chemical libraries for screening and lead optimization.[3][4]

This application note details a reliable and scalable laboratory synthesis for this compound, proceeding through a stable acyl chloride intermediate.

## Reaction Scheme & Mechanism

The synthesis is a two-step process:

- **Acid Chloride Formation:** 2-chloronicotinic acid is converted to 2-chloronicotinoyl chloride.
- **Amide Coupling:** The isolated acyl chloride reacts with cyclohexylamine to form the final product, **2-chloro-N-cyclohexylnicotinamide**.

Overall Transformation:

Caption: Overall two-step synthesis of the target compound.

**Mechanistic Consideration:** The first step involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride ( $\text{SOCl}_2$ ). The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to release the highly stable gases sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), driving the reaction to completion.

The second step is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of cyclohexylamine. A proton is subsequently removed from the nitrogen (typically by a second equivalent of the amine or an added non-nucleophilic base like triethylamine) to yield the stable amide product and a hydrochloride salt.

## Materials and Equipment

### Reagents & Chemicals

Reagent	CAS Number	Purity	Supplier Suggestion	Notes
2-Chloronicotinic Acid	2942-59-8	≥98%	Sigma-Aldrich, Alfa Aesar	Starting material.
Thionyl Chloride (SOCl <sub>2</sub> )	7719-09-7	≥99%	Sigma-Aldrich, Acros	Corrosive, reacts violently with water. Handle in a fume hood.
1,2-Dichloroethane (DCE)	107-06-2	Anhydrous	Fisher Scientific	Reaction solvent for Step 1.
Cyclohexylamine	108-91-8	≥99%	Sigma-Aldrich	Nucleophile for Step 2.
Triethylamine (Et <sub>3</sub> N)	121-44-8	≥99%	Acros Organics	Acid scavenger in Step 2.
Dichloromethane (DCM)	75-09-2	ACS Grade	VWR	Solvent for Step 2 and workup.
Sodium Bicarbonate (NaHCO <sub>3</sub> )	144-55-8	Saturated Aq.	-	For aqueous wash.
Brine (Saturated NaCl)	7647-14-5	Saturated Aq.	-	For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	7487-88-9	Anhydrous	-	Drying agent.
Hexanes	110-54-3	ACS Grade	-	For recrystallization.
Ethyl Acetate	141-78-6	ACS Grade	-	For recrystallization.

## Equipment

- Round-bottom flasks (50 mL, 100 mL)
- Reflux condenser with drying tube (e.g., filled with  $\text{CaCl}_2$ )
- Magnetic stirrer and stir bars
- Heating mantle
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware
- NMR spectrometer, Mass spectrometer, Melting point apparatus for characterization

## Experimental Protocol

### Step 1: Synthesis of 2-Chloronicotinoyl Chloride[5]

- Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser.
- Charging Flask: Add 2-chloronicotinic acid (10.0 g, 63.5 mmol) to the flask, followed by 1,2-dichloroethane (40 mL).
- Reagent Addition: Slowly add thionyl chloride (11.0 mL, 151 mmol, ~2.4 eq.) to the suspension at room temperature. Caution: This is an exothermic reaction that releases HCl gas.
- Reaction: Heat the mixture to reflux (approx. 85°C) using a heating mantle. Maintain reflux with stirring for 2 hours. The reaction mixture should become a clear, orange-colored solution.

- **Workup:** After 2 hours, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting orange oil is the crude 2-chloronicotinoyl chloride (expect ~11.2 g).
- **Purity Check:** This crude intermediate is typically used directly in the next step without further purification. It may solidify upon standing.<sup>[5]</sup> It is highly moisture-sensitive.<sup>[6]</sup>

## Step 2: Synthesis of 2-chloro-N-cyclohexylnicotinamide

- **Setup:** In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
- **Dissolving Intermediate:** Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous dichloromethane (80 mL). Cool the solution to 0°C using an ice bath.
- **Amine Solution:** In a separate beaker, prepare a solution of cyclohexylamine (7.6 mL, 66.7 mmol, 1.05 eq.) and triethylamine (10.0 mL, 71.7 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL).
- **Reaction:** Transfer the amine solution to a dropping funnel and add it dropwise to the stirred acyl chloride solution at 0°C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
- **Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
- **Quenching:** Quench the reaction by slowly adding 50 mL of deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield a crude solid.
- **Purification:** Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) to afford **2-chloro-N-cyclohexylnicotinamide** as a white to off-white solid.<sup>[7]</sup>

## Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

## Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property	Expected Result
Appearance	White to off-white solid[7]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> ClN <sub>2</sub> O[8][9]
Molecular Weight	238.71 g/mol [7]
Melting Point	Literature values may vary. Determine experimentally.
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	Expect peaks around δ 8.4 (d, pyridine H), δ 7.8 (dd, pyridine H), δ 7.3 (dd, pyridine H), δ 6.2 (br s, NH), δ 3.9 (m, cyclohexyl CH-N), δ 1.2-2.0 (m, cyclohexyl CH <sub>2</sub> ) ppm.
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	Expect peaks around δ 164 (C=O), δ 151-122 (pyridine C), δ 49 (cyclohexyl C-N), δ 33, 26, 25 (cyclohexyl CH <sub>2</sub> ) ppm.
Mass Spec (ESI+)	m/z = 239.0946 [M+H] <sup>+</sup> , 261.0765 [M+Na] <sup>+</sup> [8]
Yield	75-85% (overall from 2-chloronicotinic acid)

## Safety Precautions

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

- Thionyl Chloride ( $\text{SOCl}_2$ ): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases ( $\text{HCl}$  and  $\text{SO}_2$ ). Handle with extreme care. Use a syringe or cannula for transfers. Neutralize any residual  $\text{SOCl}_2$  with a base (e.g.,  $\text{NaOH}$  solution) cautiously.
- 1,2-Dichloroethane (DCE): A suspected carcinogen. Avoid inhalation and skin contact.
- Acids/Bases: Handle all acids and bases ( $\text{HCl}$ , triethylamine, cyclohexylamine) with care.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

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